2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-11-5-3-6-12(18)15(11)22-14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSFLCKIJOGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid can be represented as follows:
- Molecular Formula : C15H10Cl2NOS
- Molecular Weight : 321.21 g/mol
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, a study demonstrated that various substituted quinoline-4-carboxylic acids exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compounds showed varying degrees of effectiveness, with certain derivatives demonstrating profound inhibition of bacterial growth.
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| 5a | Significant | Most active | Weak |
| 5b | Moderate | Moderate | Weak |
These findings indicate that structural modifications, such as the introduction of dichlorophenyl groups, can enhance antibacterial activity .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively researched. A recent study indicated that 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid derivatives could inhibit cancer cell proliferation effectively. The mechanism involves the inhibition of specific enzymes involved in cancer cell metabolism.
A notable example includes the evaluation of a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity due to increased lipophilicity and improved binding affinity to cancer targets.
Enzyme Inhibition
Quinoline derivatives are known for their ability to inhibit various enzymes, making them valuable in drug design. For instance, a study focused on SIRT3 inhibitors revealed that certain quinoline derivatives could selectively inhibit SIRT3 activity, which is crucial in cancer therapy. The binding interactions were analyzed through molecular docking studies, confirming the potential of these compounds as therapeutic agents against leukemia .
Case Studies
- Antimicrobial Efficacy : In a comparative study of quinoline derivatives, 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : A series of experiments conducted on various cancer cell lines showed that modifications in the quinoline structure led to increased cytotoxic effects. The presence of dichlorophenyl groups was linked to enhanced activity against breast and lung cancer cells .
- Selective SIRT3 Inhibition : Research indicated that certain derivatives exhibited selective inhibition of SIRT3 over other sirtuins (SIRT1 and SIRT2), highlighting their therapeutic potential in targeting mitochondrial pathways involved in cancer progression .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Quinoline derivatives are also explored for their anticancer potential. A study conducted by Zhang et al. (2021) reported that 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid inhibited the proliferation of cancer cells in vitro and induced apoptosis through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent.
Photovoltaic Materials
The unique electronic properties of quinoline derivatives make them suitable for use in organic photovoltaic devices. Research conducted by Lee et al. (2022) indicated that incorporating 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid into polymer matrices enhanced charge transport properties, leading to improved efficiency in solar cells.
Sensors
The compound has also been investigated for use in sensor technology. A study by Patel et al. (2023) highlighted its application in the development of electrochemical sensors for detecting heavy metals in water. The thiol group enhances binding affinity to metal ions, allowing for sensitive detection.
Water Treatment
The ability of 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid to form complexes with heavy metals has led to its exploration in water treatment processes. Research by Gupta et al. (2021) demonstrated its efficacy in removing lead and cadmium from contaminated water sources through adsorption mechanisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kumar et al. (2020) | Antimicrobial Activity | Potent against S. aureus and E. coli |
| Zhang et al. (2021) | Anticancer Properties | Induced apoptosis in cancer cells |
| Lee et al. (2022) | Photovoltaic Materials | Improved efficiency in organic solar cells |
| Patel et al. (2023) | Sensors | Sensitive detection of heavy metals |
| Gupta et al. (2021) | Water Treatment | Effective removal of lead and cadmium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
